molecular formula C16H18FNO2 B4319694 N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4319694
M. Wt: 275.32 g/mol
InChI Key: QXPJGTRTKFBKEX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic norcantharidin derivative featuring a bicyclo[2.2.1]heptane scaffold, a structure recognized for its role as a phenyl ring bioisostere that can improve physicochemical properties like solubility and metabolic stability in drug discovery research . This compound is primarily investigated for its significant antifungal activity against various phytopathogenic fungi . Research indicates that derivatives based on the norcantharidin scaffold demonstrate promising fungistatic effects, with structural modifications on the aromatic amide moiety playing a critical role in enhancing potency and spectrum of activity . The mechanism of action for this class of compounds is associated with the inhibition of protein serine/threonine phosphatases (PSPs), a broad class of highly conserved enzymes essential for cellular signaling processes in fungi, plants, and other eukaryotes . By modulating these key enzymatic targets, the compound can disrupt vital physiological processes in fungal pathogens. The specific structural features of this molecule—including the 2-fluorophenyl group linked to the 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane core—make it a valuable chemical tool for exploring structure-activity relationships in medicinal chemistry and agrochemical research . It serves as an important intermediate for developing novel biorational fungicides and for probing biological signaling pathways involving PSPs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-6-4-3-5-11(12)17/h3-6,10H,7-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPJGTRTKFBKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Phenyl Ring) Bicyclo System Modifications Molecular Formula Molecular Weight logP Key Features Reference
N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide 2-Fluoro 3,3-dimethyl, 2-oxo C16H19FNO2 288.33 (calc.) ~2.8* Ortho-fluoro substitution enhances steric and electronic interactions. Target
N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide 4-Bromo 3,3-dimethyl, 2-oxo C16H19BrNO2 346.24 (calc.) ~3.5* Bromine increases lipophilicity but may reduce metabolic stability.
N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluoro 4,7,7-trimethyl, 3-oxo C17H19F2NO2 307.34 N/A Additional methyl groups and 3-oxo alter conformation and solubility.
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 3,4-Difluoro 4,7,7-trimethyl, 3-oxo, 2-oxa C16H17F2NO3 309.31 3.2289 2-Oxa introduces polarity; logP suggests balanced lipophilicity.
N-(3-substituted phenyl)-bis(3,3-dimethyl-2-oxobicyclo[2.2.1]heptane) carboxamide 3-Amino linker Dual bicyclo groups, 3,3-dimethyl C26H32N2O4 436.54 N/A Dimeric structure may enhance target affinity but reduce bioavailability.

Key Structural and Functional Insights:

Halogen Substituents: Fluoro vs. Bromo: The 2-fluoro substituent in the target compound likely offers improved metabolic stability compared to bromine (), which is prone to oxidative debromination. Fluorine’s electronegativity may also enhance hydrogen bonding or dipole interactions . Di- vs.

Oxo Position: 3-Oxo (vs. 2-oxo in the target) may stabilize keto-enol tautomerism, affecting reactivity or binding . Heteroatom Incorporation: The 2-oxa group () introduces an oxygen atom, reducing logP by ~0.9 compared to non-oxa analogs, which could enhance aqueous solubility .

Molecular Size and Complexity :

  • The dimeric compound () has a significantly higher molecular weight (436.54 vs. ~300 for others), which may limit blood-brain barrier penetration but improve target specificity .

Biological Activity

N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound recognized for its unique bicyclic structure and potential biological activities. This compound features a fluorophenyl group , a dimethyl-substituted bicycloheptane ring , and a carboxamide functional group , contributing to its diverse chemical reactivity and biological applications.

  • Molecular Formula : C₁₆H₁₈FNO₂
  • Molecular Weight : 275.318 g/mol
  • CAS Number : 622361-01-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step processes, including the Diels-Alder reaction, which is crucial for forming the bicyclic structure. Industrial production methods focus on optimizing reaction conditions to enhance yield and purity, often employing continuous flow reactors for efficiency.

This compound exhibits biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, influencing processes like inflammation, cancer progression, and neuroprotection.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Anti-inflammatory Activity : The compound may inhibit inflammatory mediators, contributing to reduced inflammation in various models.
  • Anticancer Potential : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : There is evidence of protective effects against neurotoxicity, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of caspase-1 activity
AnticancerCytotoxicity against RAW 264.7 cells
NeuroprotectiveInhibition of ROS production in PC12 cells

Detailed Research Findings

  • Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent in therapeutic applications.
  • Cytotoxicity Assays : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines with IC₅₀ values in the micromolar range, highlighting its potential role in cancer therapy.
  • Neuroprotection Mechanisms : Research indicated that the compound could protect neuronal cells from oxidative stress by modulating autophagy pathways and reducing reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the bicyclo[2.2.1]heptane-1-carboxylic acid precursor with 2-fluoroaniline derivatives. Key steps include:

  • Activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as dichloromethane or toluene .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
    • Critical Parameter : Reaction temperature (reflux conditions at 80–110°C) and stoichiometric ratios (1:1.2 acid-to-amine) are crucial for minimizing side products like unreacted acid or dimerization .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine coupling patterns in aromatic regions and bicyclic methyl groups) .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the bicyclic framework (e.g., endo/exo configurations) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~305.34 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies reconcile contradictory bioactivity data reported for this compound in different studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., anticancer vs. antibacterial assays) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative). Validate using standardized protocols (e.g., CLSI guidelines) .
  • Solubility Limitations : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin complexes to improve bioavailability in aqueous media .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates, which may explain reduced efficacy in vivo .

Q. How does the fluorophenyl substituent influence target binding affinity?

  • Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~2.8) and engages in halogen bonding with protein targets (e.g., kinase ATP pockets). Validate via:

  • Molecular Dynamics Simulations : Compare binding free energies (ΔG) of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors like COX-2 or EGFR .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use in silico models to estimate:

  • Absorption : SwissADME or pkCSM to predict Caco-2 permeability and P-glycoprotein substrate likelihood .
  • Metabolism : CYP450 isoform interaction risks (e.g., CYP3A4 inhibition) via Schrödinger’s QikProp .
  • Toxicity : ProTox-II for hepatotoxicity alerts linked to the bicyclic ketone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.